1-(biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone
Description
1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone (CAS: 5966-25-6; ChemSpider ID: 766423) is a synthetic organic compound with the molecular formula C₁₈H₁₆N₂OS and a molecular weight of 308.399 g/mol . Its structure consists of a biphenyl group linked to an ethanone moiety, which is further substituted with a 1-methylimidazole ring via a sulfanyl (-S-) bridge. This compound has garnered interest due to its hybrid pharmacophore, combining aromatic, heterocyclic, and sulfur-containing functionalities.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-20-12-11-19-18(20)22-13-17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFASUJYTCNUDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975057 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5966-25-6 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone typically involves multiple steps, starting with the preparation of the biphenyl and imidazole precursors. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the imidazole ring can be formed via a Debus-Radziszewski imidazole synthesis. The final step involves the formation of the sulfanyl linkage, which can be achieved through a thiol-ene reaction under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the Suzuki coupling and Debus-Radziszewski imidazole synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The biphenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl and imidazole derivatives.
Scientific Research Applications
1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The biphenyl and imidazole groups can interact with hydrophobic and polar regions of proteins, respectively, while the sulfanyl group can form covalent bonds with thiol groups in cysteine residues.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Structural Differences and Implications
Core Modifications: The target compound’s biphenyl-ethanone scaffold is shared with antipsychotic derivatives (e.g., piperazine-linked analogues in ), but the imidazole-sulfanyl group distinguishes it from piperazine or triazole substituents .
Substituent Effects: The sulfanyl (-S-) linker in the target compound may enhance metabolic stability compared to ether or amine linkages in analogues like JWH-250 or piperazine derivatives . The 1-methylimidazole group introduces a basic nitrogen, which could influence solubility and CNS penetration relative to neutral triazole or sulfonyl groups in other ethanones .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- QSAR Insights : For piperazine derivatives, QPlogBB (brain/blood partition coefficient) and electron affinity correlate with anti-dopaminergic activity . The target compound’s imidazole may improve CNS penetration compared to bulkier piperazines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-(biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Friedel-Crafts acylation to introduce the biphenyl moiety, using AlCl₃ as a Lewis catalyst in anhydrous dichloromethane .
- Step 2 : Thiolation via nucleophilic substitution or oxidative coupling to attach the sulfanyl-imidazole group. Solvents like DMF or DMSO are preferred due to their polar aprotic nature, which stabilizes intermediates .
- Optimization : Temperature control (60–80°C) and pH adjustment (neutral to mildly basic) minimize side reactions. Column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) improves purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its identity?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm biphenyl and imidazole-thioether linkages. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups on imidazole (δ 2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 375.12) .
- X-ray Crystallography : Resolves bond angles and dihedral stresses in the biphenyl-imidazole core .
Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?
- Assays :
- MIC Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., high in vitro potency vs. low in vivo efficacy)?
- Approach :
- ADME Profiling : Assess pharmacokinetic parameters (e.g., plasma stability, metabolic clearance in liver microsomes) to identify bioavailability issues .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the biphenyl ring to enhance metabolic stability .
- Orthogonal Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target binding affinity .
Q. What mechanistic insights explain the compound’s interaction with enzymes like sphingosine-1-phosphate lyase (S1PL) or tubulin?
- Mechanism :
- S1PL Inhibition : The sulfanyl-imidazole group chelates Zn²⁺ in the enzyme’s active site, mimicking the transition state of sphingosine-1-phosphate .
- Tubulin Binding : Biphenyl moiety inserts into the colchicine-binding pocket, disrupting microtubule polymerization. Docking studies (AutoDock Vina) show binding energy ≤-8.5 kcal/mol .
Q. How do structural variations in the imidazole-thioether moiety influence structure-activity relationships (SAR)?
- SAR Findings :
- Table : Key Modifications and Effects
| Modification | Activity Trend | Reference |
|---|---|---|
| Methyl → Ethyl (R-group) | ↓ Antifungal activity | |
| Sulfanyl → Sulfonyl | ↑ Cytotoxicity (IC₅₀ 2 µM) |
- Rational Design : Quantum mechanical calculations (DFT) optimize electron density distribution for target engagement .
Q. What strategies are effective in scaling up synthesis without compromising yield or purity?
- Scale-Up Protocols :
- Flow Chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., acylation) .
- Catalyst Recycling : Use immobilized AlCl₃ on mesoporous silica to reduce waste .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
